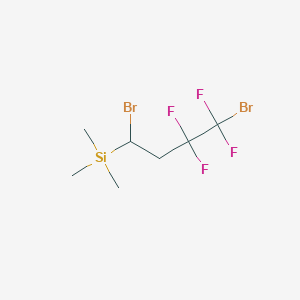
(1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane is a specialized organosilicon compound characterized by the presence of bromine, fluorine, and silicon atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane typically involves the reaction of 1,4-dibromo-3,3,4,4-tetrafluorobutane with trimethylchlorosilane in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing reagents. The general reaction scheme is as follows:
1,4-Dibromo-3,3,4,4-tetrafluorobutane+Trimethylchlorosilane→this compound+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form corresponding fluorinated butylsilanes.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex organosilicon compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed
Substitution Products: Fluorinated butylsilanes with various functional groups.
Reduction Products: Fluorinated butylsilanes with reduced bromine content.
Coupling Products: Complex organosilicon compounds with extended carbon chains.
科学的研究の応用
Chemistry
In chemistry, (1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane is used as a precursor for the synthesis of various fluorinated organosilicon compounds. Its unique reactivity makes it valuable for developing new materials with specialized properties.
Biology and Medicine
While specific biological and medical applications are less common, the compound’s potential for modifying surfaces and creating biocompatible materials is of interest. It may be used in the development of drug delivery systems or medical devices.
Industry
In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. Its ability to impart hydrophobic and oleophobic properties makes it valuable for creating protective coatings and advanced materials.
作用機序
The mechanism by which (1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the silicon atom can form strong bonds with oxygen and carbon atoms. These interactions enable the compound to modify surfaces and participate in complex chemical reactions.
類似化合物との比較
Similar Compounds
(1,4-Dibromo-3,3,4,4-tetrafluorobutane): Lacks the trimethylsilyl group, making it less versatile in certain applications.
(1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(triethyl)silane): Similar structure but with different alkyl groups attached to the silicon atom.
Uniqueness
(1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The trimethylsilyl group enhances its stability and compatibility with various chemical environments, making it a valuable compound for diverse applications.
特性
CAS番号 |
113688-43-0 |
|---|---|
分子式 |
C7H12Br2F4Si |
分子量 |
360.06 g/mol |
IUPAC名 |
(1,4-dibromo-3,3,4,4-tetrafluorobutyl)-trimethylsilane |
InChI |
InChI=1S/C7H12Br2F4Si/c1-14(2,3)5(8)4-6(10,11)7(9,12)13/h5H,4H2,1-3H3 |
InChIキー |
ZDYKGDRRCJOIMU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(CC(C(F)(F)Br)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)

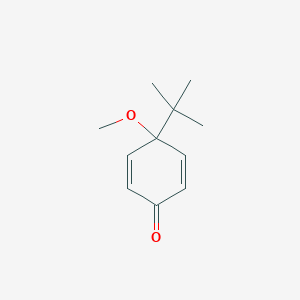
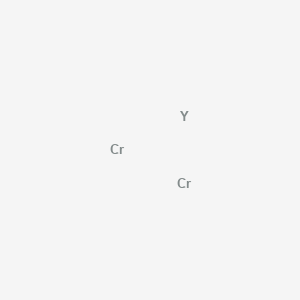
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
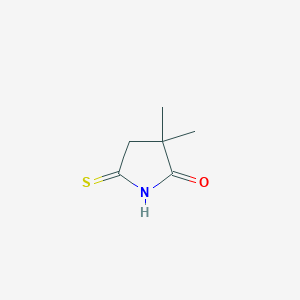

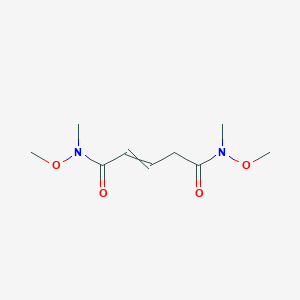
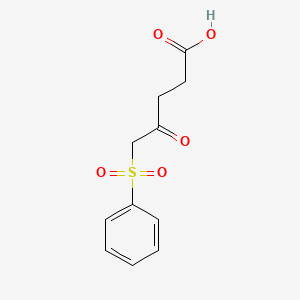

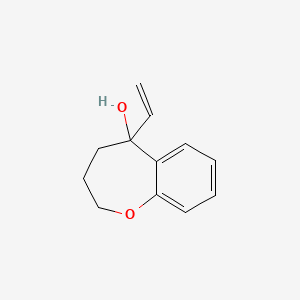

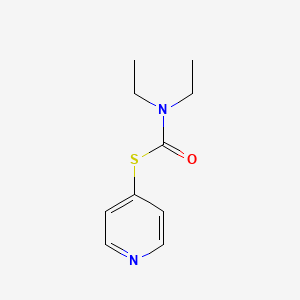
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
